Comparison of Computed Lipophilicity (XLogP3-AA) with 4,4-Difluoro Positional Isomer
The lipophilicity of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, as measured by its computed partition coefficient (XLogP3-AA), is 0.7 [1]. This is identical to the value reported for its positional isomer, 2-(4,4-Difluoropiperidin-1-yl)ethanol (CAS 276862-11-4) [2]. While the logP is the same, the distinct spatial orientation of the fluorine atoms in the 3,3- vs 4,4-isomer is known to cause different conformational biases and molecular recognition by biological targets, which cannot be captured by a 2D lipophilicity metric alone.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 0.7 for 2-(4,4-Difluoropiperidin-1-yl)ethanol (CAS 276862-11-4) |
| Quantified Difference | 0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This data confirms that the 3,3- and 4,4- positional isomers have identical calculated lipophilicities, meaning that any difference in biological performance between them would be driven by their distinct 3D conformation and electronic properties, not by bulk lipophilicity.
- [1] PubChem. (2024). 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. PubChem CID 116991324. National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 2-(4,4-Difluoropiperidin-1-yl)ethanol. PubChem CID 17964029. National Center for Biotechnology Information. View Source
